molecular formula C16H15NO2 B7500678 N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide

N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide

货号 B7500678
分子量: 253.29 g/mol
InChI 键: JBFXHVVGRJLKFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating neuronal excitability. Inhibition of GABA transaminase by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have a number of beneficial effects in various neurological disorders.

作用机制

The mechanism of action of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a critical role in regulating neuronal excitability. Increased levels of GABA in the brain lead to a reduction in neuronal excitability, which can have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide are primarily related to its ability to increase levels of GABA in the brain. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, and anxiety. Increased levels of GABA have been shown to have anxiolytic, anticonvulsant, and sedative effects.

实验室实验的优点和局限性

One advantage of using N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in lab experiments is its specificity for GABA transaminase. N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to be a potent and selective inhibitor of GABA transaminase, which reduces the risk of off-target effects. However, one limitation of using N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

未来方向

There are several potential future directions for research on N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the potential use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide as a treatment for substance use disorders. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide in humans. Another area of interest is the potential use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide as a treatment for anxiety disorders. Animal studies have shown anxiolytic effects of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide, and clinical trials are needed to determine its efficacy in humans. Finally, further research is needed to understand the long-term effects of increased GABA levels in the brain and the potential risks associated with chronic use of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide.

合成方法

N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis method is complex and involves several purification steps to obtain a pure product. The yield of N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide can vary depending on the specific synthesis method used.

科学研究应用

N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to be effective in reducing seizure activity and increasing the threshold for seizure induction. N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has also been shown to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. In addition, N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide has been found to have anxiolytic effects in animal models of anxiety, indicating that it may have potential as a treatment for anxiety disorders.

属性

IUPAC Name

N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-8-4-7-13(11-14)17-15(19)16(9-10-16)12-5-2-1-3-6-12/h1-8,11,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFXHVVGRJLKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-1-phenylcyclopropane-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。